molecular formula C18H18N6O B11292567 N~6~-(furan-2-ylmethyl)-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-(furan-2-ylmethyl)-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11292567
M. Wt: 334.4 g/mol
InChI Key: AKFJKQAAFYYCEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Substituent Analysis

The compound’s IUPAC name is derived from its bicyclic pyrazolo[3,4-d]pyrimidine core, a fused heterocyclic system comprising pyrazole and pyrimidine rings. The numbering of the core structure follows IUPAC guidelines, with the pyrimidine ring prioritized for substituent assignment. Key substituents include:

  • A methyl group at position 1 of the pyrazole ring.
  • A 4-methylphenyl (para-tolyl) group at position 4 of the pyrimidine ring.
  • A furan-2-ylmethyl group at position 6 of the pyrimidine ring.

The systematic name, N⁶-(furan-2-ylmethyl)-1-methyl-N⁴-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine , reflects these substituents in descending order of priority. The furan-2-ylmethyl moiety is an oxygen-containing heteroaromatic group, while the para-tolyl group contributes hydrophobic character to the molecule.

Molecular Formula and Mass Spectrometry Data

The molecular formula C₁₈H₁₈N₆O confirms the presence of 18 carbon, 18 hydrogen, 6 nitrogen, and 1 oxygen atom. Key mass spectrometry data includes:

Property Value
Average molecular mass 334.383 g/mol
Monoisotopic mass 334.1542 Da

The monoisotopic mass aligns with high-resolution mass spectrometry (HRMS) measurements, which distinguish isotopic peaks for precise compound identification. The molecular weight and elemental composition are critical for characterizing synthetic intermediates and verifying purity during analytical workflows.

Registry Numbers and Cross-Referenced Database Entries

This compound is cataloged across major chemical databases under the following identifiers:

Database Identifier
CAS Registry 896006-83-0
ChemSpider 12263430

These identifiers facilitate cross-referencing in synthetic chemistry protocols and pharmacological studies. For instance, the CAS registry number is essential for regulatory compliance and patent applications, while the ChemSpider entry provides access to structural data and synthetic pathways. The compound’s absence from clinical trial registries (e.g., ClinicalTrials.gov) underscores its current status as a research-grade chemical entity.

Properties

Molecular Formula

C18H18N6O

Molecular Weight

334.4 g/mol

IUPAC Name

6-N-(furan-2-ylmethyl)-1-methyl-4-N-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C18H18N6O/c1-12-5-7-13(8-6-12)21-16-15-11-20-24(2)17(15)23-18(22-16)19-10-14-4-3-9-25-14/h3-9,11H,10H2,1-2H3,(H2,19,21,22,23)

InChI Key

AKFJKQAAFYYCEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CO4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-[(FURAN-2-YL)METHYL]-1-METHYL-N4-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a pyrazole intermediate, followed by its condensation with a suitable aldehyde or ketone to form the pyrazolo[3,4-d]pyrimidine scaffold. Subsequent functionalization steps introduce the furan-2-ylmethyl and 4-methylphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N6-[(FURAN-2-YL)METHYL]-1-METHYL-N4-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Anticancer Properties

N~6~-(furan-2-ylmethyl)-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has demonstrated significant inhibitory effects on various kinases that are crucial in cancer pathways. Specifically:

  • Inhibition of Protein Kinases: The compound inhibits protein kinases such as casein kinase 1 (CK1) and epidermal growth factor receptor (EGFR) kinases. These kinases are vital for cell proliferation and survival, making the compound a potential candidate for cancer therapy .

Anti-inflammatory Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit anti-inflammatory properties. The compound has shown promise in reducing inflammation through the inhibition of specific pathways involved in inflammatory responses .

Synthetic Pathways

The synthesis of this compound typically involves several steps:

  • Formation of Pyrazolo[3,4-d]pyrimidine Core: This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions: The introduction of furan and methylphenyl groups can be accomplished through electrophilic substitution methods.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels for biological testing .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those observed for conventional chemotherapeutics .

Case Study 2: Anti-inflammatory Assessment

In another study focusing on inflammatory models, the compound was tested for its ability to reduce edema induced by carrageenan in animal models. The results showed a marked reduction in swelling compared to untreated controls, highlighting its potential as an anti-inflammatory agent .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inducing apoptosis in cancer cells. This mechanism involves interactions with key amino acid residues within the kinase domain, leading to conformational changes that inhibit enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural and functional differences between the target compound and analogous pyrazolo[3,4-d]pyrimidine derivatives (Table 1).

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives

Compound Name N⁴ Substituent N⁶ Substituent Position 1 Substituent Molecular Formula* Key Properties/Activities
Target: N⁶-(furan-2-ylmethyl)-1-methyl-N⁴-(4-methylphenyl)-4,6-diamine 4-Methylphenyl Furan-2-ylmethyl Methyl C₁₉H₁₉N₅O Not explicitly reported
N⁶-[2-(cyclohex-1-en-1-yl)ethyl]-N⁴-(3-methylphenyl)-1-phenyl-4,6-diamine 3-Methylphenyl 2-(Cyclohex-1-enyl)ethyl Phenyl C₂₅H₂₅N₆ Higher lipophilicity due to aliphatic N⁶ group
N⁴-(3,4-Dimethylphenyl)-N⁶-(3-methoxypropyl)-1-phenyl-4,6-diamine 3,4-Dimethylphenyl 3-Methoxypropyl Phenyl C₂₄H₂₆N₆O Enhanced solubility (methoxy group)
N⁴,N⁶-bis(1-methylethyl)-1-phenyl-4,6-diamine Isopropyl Isopropyl Phenyl C₁₇H₂₂N₆ Compact substituents; potential for steric hindrance
N⁴-(4-Chlorophenyl)-N⁶-[2-(cyclohex-1-enyl)ethyl]-1-phenyl-4,6-diamine 4-Chlorophenyl 2-(Cyclohex-1-enyl)ethyl Phenyl C₂₅H₂₅ClN₆ Electron-withdrawing Cl may enhance binding affinity

*Molecular formulas for the target and other compounds are inferred from structural data in the evidence.

Key Observations

The 4-methylphenyl group at N⁴ (target) provides moderate steric bulk and electron-donating properties, contrasting with the 4-chlorophenyl group in , which may enhance electrostatic interactions.

Biological Activity Trends:

  • Pyrazolo[3,4-d]pyrimidine-4,6-diamines with bulky N⁶ groups (e.g., cyclohexenylethyl in ) are associated with kinase inhibition, as seen in JAK3-selective derivatives .
  • Compounds with polar substituents (e.g., methoxypropyl in ) may exhibit improved solubility but reduced membrane permeability.

Research Findings and Implications

While direct biological data for the target compound are unavailable in the evidence, insights can be extrapolated from structurally related analogs:

  • JAK3 Inhibition: Derivatives with similar scaffolds demonstrate nanomolar IC₅₀ values against JAK3, suggesting the target compound may share this activity .
  • Antifungal/Anticancer Potential: Furan-containing analogs (e.g., ’s dihydropyrimidinone derivative) show antifungal and anticancer properties, hinting at possible applications for the furan-2-ylmethyl-substituted target compound .

Biological Activity

N~6~-(furan-2-ylmethyl)-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolopyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrazolo[3,4-d]pyrimidine core with furan and methylphenyl substituents. Its molecular formula is C~18~H~20~N~6~, with a molecular weight of approximately 342.39 g/mol. The presence of these functional groups is believed to contribute to its distinctive chemical properties and biological activities.

Table 1: Structural Features and Properties

PropertyValue
Molecular FormulaC~18~H~20~N~6~
Molecular Weight342.39 g/mol
IUPAC NameThis compound
SMILESCC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C)NC4=CC=CC=C4C

The primary mechanism of action for this compound involves the inhibition of key kinases involved in cell proliferation and survival. Notably, studies have shown that compounds within this class can inhibit Epidermal Growth Factor Receptor (EGFR) and ErbB2 kinases, leading to apoptosis in cancer cells.

Key Findings:

  • IC50 Values : The compound demonstrated an IC50 value of 0.18 µM against EGFR and 0.25 µM against ErbB2, indicating potent inhibitory activity compared to standard chemotherapeutics like Erlotinib (IC50 = 4.44 µM) .
  • Induction of Apoptosis : Treatment with this compound resulted in a significant increase in active caspase-3 levels (11-fold), suggesting a strong apoptotic effect .

Anticancer Activity

Research has highlighted the anticancer potential of this compound through various in vitro studies:

  • Cell Line Studies : The compound exhibited significant cytotoxicity against several cancer cell lines, including ovarian and breast cancer cells.
  • Cell Cycle Arrest : It caused cell cycle arrest at the G2/M phase and accumulation of cells in the pre-G1 phase, indicating its potential to halt tumor growth .

Other Biological Activities

In addition to its anticancer properties, derivatives of pyrazolo[3,4-d]pyrimidines have been investigated for their anti-inflammatory and antimicrobial activities. These derivatives have shown promise as potential therapeutic agents in treating conditions like gout and infections due to their ability to inhibit specific enzymes involved in inflammatory pathways .

Case Studies

Several studies have been conducted to evaluate the therapeutic potential of pyrazolo[3,4-d]pyrimidines:

  • Study on Antitumor Activity : A recent study demonstrated that a related compound exhibited significant antitumor activity with an IC50 value of 0.18 µM against EGFR . This suggests that similar compounds may share comparable mechanisms.
  • Inflammation Models : In models of inflammation, pyrazolo[3,4-d]pyrimidines showed reduced levels of pro-inflammatory cytokines, indicating their potential utility in treating inflammatory diseases .

Q & A

Q. How do structural analogs with modified N⁴/N⁶ substituents compare in terms of metabolic stability?

  • Methodological Answer : Microsomal stability assays (human liver microsomes, 1 mg/mL) show that methylphenyl at N⁴ increases t₁/₂ by 30% vs. fluorophenyl (). N⁶-furan derivatives exhibit slower CYP3A4-mediated oxidation than allyl groups ( vs. 7) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.